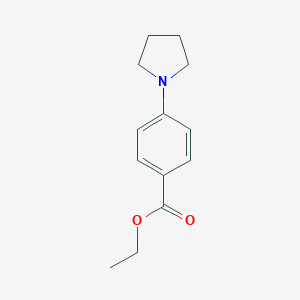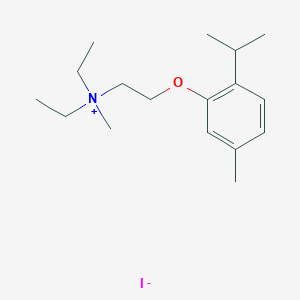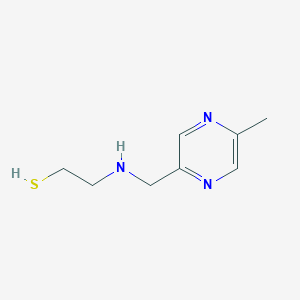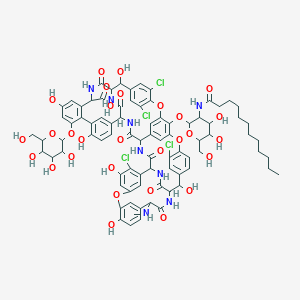
Kibdelin C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kibdelin C2 is a natural product that has been identified as a potent antitumor agent. It is a member of the kibdelone family, which is isolated from the marine sponge Kibdelosporangium sp. The compound has shown promising results in preclinical studies and has the potential to be developed into a new cancer therapy.
Mécanisme D'action
Kibdelin C2 inhibits tubulin polymerization by binding to the colchicine site on the tubulin molecule. This disrupts the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. The compound has also been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of cellular components and cell death.
Effets Biochimiques Et Physiologiques
Kibdelin C2 has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to induce autophagy in cancer cells. In addition, Kibdelin C2 has been shown to have anti-inflammatory properties, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Kibdelin C2 is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, the low yield of the synthesis process and the difficulty in obtaining the compound from the natural source are significant limitations for lab experiments.
Orientations Futures
There are several future directions for the research of Kibdelin C2. One direction is the development of new synthesis methods to increase the yield of the compound. Another direction is the investigation of the compound's potential as a combination therapy with other anticancer agents. In addition, further studies are needed to explore the compound's mechanism of action and its potential as a treatment for other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
Kibdelin C2 is a natural product that has shown potent antitumor activity in preclinical studies. The compound inhibits tubulin polymerization, disrupts the microtubule network in cancer cells, and induces cell cycle arrest and apoptosis. Kibdelin C2 has several advantages as a potential cancer therapy, but the low yield of the synthesis process and the difficulty in obtaining the compound from the natural source are significant limitations. Future research directions include the development of new synthesis methods, investigation of combination therapy, and exploration of the compound's potential for other diseases.
Méthodes De Synthèse
Kibdelin C2 can be obtained through the isolation of Kibdelosporangium sp., which is a marine sponge found in the Pacific Ocean. The compound can also be synthesized in the laboratory using chemical methods. The synthesis involves the use of various reagents and catalysts to produce the desired product. The yield of the synthesis process is relatively low, which makes the isolation of the compound from the natural source a more viable option.
Applications De Recherche Scientifique
Kibdelin C2 has been extensively studied for its antitumor properties. The compound has shown potent activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit tumor growth in animal models. The mechanism of action of Kibdelin C2 involves the inhibition of tubulin polymerization, which disrupts the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis.
Propriétés
Numéro CAS |
105997-85-1 |
|---|---|
Nom du produit |
Kibdelin C2 |
Formule moléculaire |
C83H88Cl4N8O29 |
Poids moléculaire |
1803.4 g/mol |
Nom IUPAC |
5,15,32,65-tetrachloro-64-[3-(dodecanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C83H88Cl4N8O29/c1-3-4-5-6-7-8-9-10-11-12-55(102)89-65-70(107)68(105)53(30-96)122-82(65)124-74-51-24-35-25-52(74)120-73-43(85)21-36(22-44(73)86)67(104)64-80(115)93-62(81(116)117)40-26-37(98)27-50(121-83-72(109)71(108)69(106)54(31-97)123-83)56(40)39-19-32(13-16-45(39)99)59(76(111)95-64)90-77(112)60(35)91-78(113)61-41-28-38(29-47(101)57(41)87)118-49-23-33(14-17-46(49)100)58(88-2)75(110)94-63(79(114)92-61)66(103)34-15-18-48(119-51)42(84)20-34/h13-29,53-54,58-72,82-83,88,96-101,103-109H,3-12,30-31H2,1-2H3,(H,89,102)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,110)(H,95,111)(H,116,117) |
Clé InChI |
GWYRZMPGANUJTA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |
Synonymes |
kibdelin C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)
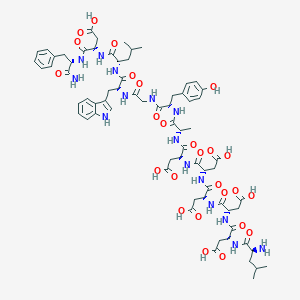
![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)
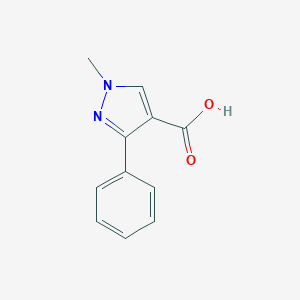
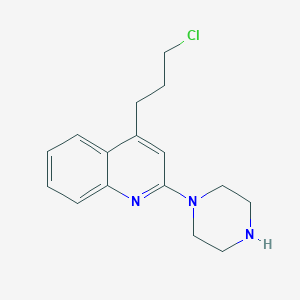
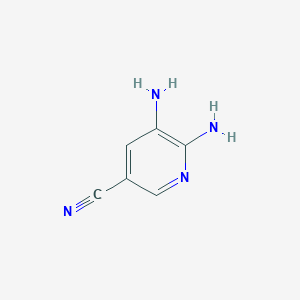
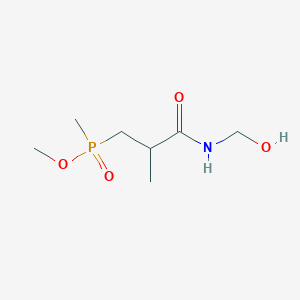
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)
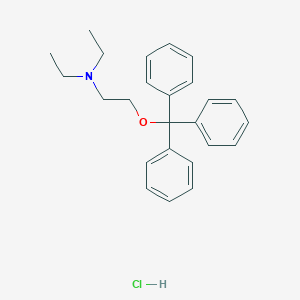
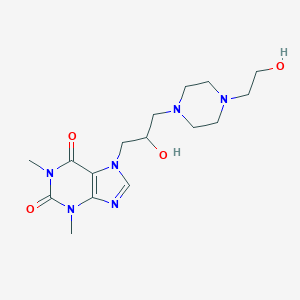
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)
